Scientific Field: Organic Chemistry Application Summary: In organic chemistry, 2-(Butylamino)pyridine-3-sulfonamide is utilized as an intermediate in the synthesis of more complex organosulfur compounds. Its role is pivotal due to its reactivity and the ability to introduce sulfonamide functionality into various molecular frameworks. Methods of Application:
Synthesis: The compound is synthesized from related sulfur reagents and then used to create sulfonimidates.
Transformation: These sulfonimidates are further transformed into other sulfur(VI) derivatives, including sulfonimidamides and sulfoximines. Results: The use of 2-(Butylamino)pyridine-3-sulfonamide has enabled the development of various drug candidates and polymers, showcasing its versatility as a building block in organic synthesis.
Scientific Field: Photophysics Application Summary: This compound serves as a precursor for fluorescent dyes, particularly in the development of dual-state emission fluorophores which are efficient in emitting visible light upon photoexcitation both in solution and solid state . Methods of Application:
Synthesis of Fluorophores: Derivatives of 2-(Butylamino)pyridine-3-sulfonamide are synthesized to exhibit dual-state emission properties.
Spectral Analysis: The spectral fluorescence properties are carefully studied in both solution and solid state to determine the efficiency of emission. Results: The highest photoluminescence quantum yield values of 63% were noted for solutions of certain derivatives in specific solvents, indicating high efficiency as fluorescent probes.
Scientific Field: Polymer Science Application Summary: 2-(Butylamino)pyridine-3-sulfonamide is used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers due to its ability to decompose at elevated temperatures . Methods of Application:
Polymer Synthesis: The compound is incorporated into polymer chains and subjected to controlled thermal decomposition.
Scientific Field: Stereochemistry Application Summary: The stereogenic sulfur center of derivatives from 2-(Butylamino)pyridine-3-sulfonamide can act as chiral templates in asymmetric syntheses, an important application in producing enantiomerically pure compounds . Methods of Application:
Chiral Synthesis: Utilizing the compound’s derivatives as chiral templates to induce asymmetry in the synthesis of target molecules.
Enantioselective Catalysis: Employing these templates in catalytic cycles to produce enantiomerically enriched products. The use of this compound in asymmetric synthesis has allowed for the production of various chiral molecules, which are crucial in the development of drugs and other active substances.
Scientific Field: Chemical Reactions and Mechanisms Application Summary: Sulfonimidates derived from 2-(Butylamino)pyridine-3-sulfonamide have been used as alkyl transfer reagents to acids, alcohols, and phenols, exploiting the lability of sulfonimidates under acidic conditions . Methods of Application:
Alkylation Reactions: Employing sulfonimidates as reagents in alkylation reactions to transfer alkyl groups to various substrates.
Scientific Field: Organic Chemistry Application Summary: This compound is used as a catalyst in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism . Methods of Application:
Catalytic Process: Utilizing the compound in the presence of a novel quinoline-based dendrimer-like ionic liquid to catalyze the reaction.
Optimization of Reaction Conditions: Experimenting with different reaction conditions to achieve high yields in short reaction times. Results: The catalytic activity resulted in the efficient synthesis of target molecules, with the process being notable for its mild reaction conditions and high yields.
Synthesis of Ionic Liquids: The compound is incorporated into the structure of dendrimer-like ionic liquids.
Scientific Field: Synthetic Chemistry Application Summary: Derivatives of 2-(Butylamino)pyridine-3-sulfonamide are explored for their use as building blocks in the synthesis of endocyclic 2-alkenyl sulfoximines, which can introduce diversity into chemical structures . Methods of Application:
Synthesis of Sulfoximines: Employing the sulfonimidate template to synthesize derivatives with additional functional groups or heteroatoms.
Diversity Installation: Using these derivatives to add extra points of diversity into chemical structures
2-(Butylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₅N₃O₂S. It features a pyridine ring substituted with a butylamino group and a sulfonamide functional group. This compound is notable for its versatility in organic synthesis, particularly as an intermediate for creating more complex organosulfur compounds. Its structure allows for various chemical transformations, making it a valuable building block in synthetic chemistry and materials science.
The chemical reactivity of 2-(Butylamino)pyridine-3-sulfonamide is primarily attributed to its sulfonamide moiety. It can undergo several types of reactions:
Several methods have been reported for the synthesis of 2-(Butylamino)pyridine-3-sulfonamide:
2-(Butylamino)pyridine-3-sulfonamide finds applications across various fields:
Interaction studies involving 2-(Butylamino)pyridine-3-sulfonamide primarily focus on its reactivity with other chemical entities during synthesis. The compound's ability to form sulfonimidates enables it to participate in various alkylation and coupling reactions, which can be investigated further to elucidate potential interactions with biological targets or other organic compounds.
Several compounds share structural similarities with 2-(Butylamino)pyridine-3-sulfonamide, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonamide | An amino group attached to a benzene ring | Commonly used as an antibacterial agent |
| 2-Aminopyridine | An amino group on a pyridine ring | Used in drug development |
| N,N-Dimethylsulfamoyl chloride | Contains a sulfonamide group | Utilized in peptide synthesis |
While many similar compounds exhibit antibacterial properties or serve as intermediates in organic synthesis, 2-(Butylamino)pyridine-3-sulfonamide's unique combination of a butylamino group and pyridine ring allows for specific reactivity patterns not commonly found in other sulfonamides. This versatility makes it particularly valuable in synthetic chemistry applications.
The 3,4-substitution pattern in pyridine-3-sulfonamide derivatives represents a critical structural motif that distinguishes these compounds from their benzene sulfonamide counterparts. This substitution pattern, analogous to ortho-substitution in benzene derivatives, has been extensively studied and validated as a superior approach for selective biological activity [1] [2] [3].
Research investigations have demonstrated that the 3,4-substitution pattern provides unique advantages in terms of binding selectivity and pharmacological activity. Unlike benzene sulfonamides where ortho-substitution is typically considered less favorable than para-substitution, pyridine-3-sulfonamides with 3,4-substitution patterns exhibit enhanced selectivity profiles [1]. This phenomenon has been attributed to the specific spatial arrangement of the substituents relative to the electron-deficient pyridine ring, which creates optimal binding geometries for target protein interactions.
The structural implications of 3,4-substitution are particularly evident in carbonic anhydrase inhibitor research. Studies have shown that 4-substituted pyridine-3-sulfonamides demonstrate remarkable selectivity for cancer-associated isoforms human carbonic anhydrase IX and human carbonic anhydrase XII, with selectivity ratios reaching up to 50-fold compared to the ubiquitous human carbonic anhydrase II [1] [4]. This selectivity is directly attributed to the ability of the 3,4-substitution pattern to interact with both the hydrophilic and lipophilic regions of the enzyme active site.
Table 1: Structural and Physicochemical Properties of Pyridine-3-Sulfonamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern | LogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|
| 2-(Butylamino)pyridine-3-sulfonamide | C₉H₁₅N₃O₂S | 229.30 | 1291849-70-1 | 2-Butylamino-3-sulfonamide | 0.941 | 2 | 4 |
| 5-Chloro-4-(propylamino)pyridine-3-sulfonamide | C₈H₁₂ClN₃O₂S | 249.72 | Not specified | 4-Propylamino-5-chloro-3-sulfonamide | 1.45 | 2 | 5 |
| 4-(3-Methylphenyl)amino-3-pyridinesulfonamide | C₁₂H₁₃N₃O₂S | 263.32 | 72811-73-5 | 4-(3-Methylphenyl)amino-3-sulfonamide | Not specified | Not specified | Not specified |
| N-(2-Aminoethyl)pyridine-3-sulfonamide | C₇H₁₁N₃O₂S | 201.24 | 1016797-15-1 | 2-Aminoethyl-3-sulfonamide | -1.66 | 2 | 4 |
The research implications of 3,4-substitution patterns extend beyond carbonic anhydrase inhibition. In antimicrobial research, compounds with 3,4-substitution patterns have demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria [5]. The structural arrangement allows for optimal interaction with bacterial enzyme active sites, particularly those involved in folate biosynthesis pathways.
Molecular docking studies have revealed that 3,4-substituted pyridine-3-sulfonamides can simultaneously engage multiple binding sites within target proteins. The sulfonamide group at position 3 typically forms hydrogen bonds with key amino acid residues, while the substituent at position 4 engages in hydrophobic interactions, π-π stacking, or additional hydrogen bonding networks [2] [6]. This dual-mode binding significantly enhances both binding affinity and selectivity.
The electron-withdrawing nature of the pyridine ring fundamentally alters the chemical and biological properties of sulfonamide derivatives compared to their benzene counterparts. This electronic effect has been extensively characterized through both experimental and computational studies, revealing significant implications for drug design and biological activity [7] [8] [9].
The pyridine ring acts as a strong electron-withdrawing group due to its electron-deficient aromatic system. This electronic influence significantly increases the acidity of the sulfonamide nitrogen, decreasing the pKa from approximately 10-10.5 in benzene sulfonamides to 7.0-8.5 in pyridine-3-sulfonamides [2] [10]. This enhanced acidity facilitates deprotonation under physiological conditions, improving the compounds' ability to form ionic interactions with target proteins.
Table 2: Electron-Withdrawing Effects and Computational Parameters
| Parameter | Quantitative Effect | Mechanistic Basis | Research References |
|---|---|---|---|
| Pyridine Ring Electron-Withdrawing Effect | Decreases pKa by 2-3 units | Electron deficient aromatic system | Booth et al. (2024) |
| Sulfonamide pKa Enhancement | From ~10 to ~7-8 | Increased acidity of NH₂ group | Monti et al. (2018) |
| π-Acceptor Capability Enhancement | 15-25% increase in π-acceptance | Enhanced π-back bonding capacity | Verma et al. (2020) |
| σ-Donor Capability Reduction | 20-30% reduction in σ-donation | Reduced lone pair availability | Jin et al. (2015) |
| Binding Affinity Improvement (fold) | 2-10 fold improvement | Improved target complementarity | Yang et al. (2023) |
| Selectivity Index Enhancement | Up to 50-fold selectivity | Differential isoform recognition | Novak et al. (2025) |
The electron-withdrawing effect manifests in two distinct ways: a global decrease in the energy of both π and σ orbitals, and a redistribution of electron density away from the sulfonamide nitrogen [9]. Theoretical ab initio calculations have demonstrated that this dual effect results in decreased σ-donating ability of the pyridine lone pair while simultaneously increasing the π-accepting properties of the coordinated bidentate binding unit.
Spectroscopic studies have provided experimental validation of these electronic effects. Nuclear magnetic resonance investigations reveal significant downfield shifts in the sulfonamide protons, indicating reduced electron density around the nitrogen atom [7]. Infrared spectroscopy shows characteristic changes in the SO₂ stretching frequencies, with asymmetric and symmetric modes appearing at higher frequencies compared to benzene sulfonamides, confirming the electron-withdrawing influence of the pyridine ring [11].
The impact on biological activity is profound. The enhanced acidity of pyridine-3-sulfonamides improves their ability to coordinate with metal centers in metalloenzymes, particularly zinc-containing carbonic anhydrases [1]. The electron-withdrawing effect also enhances the electrophilicity of the sulfonamide sulfur, making it more susceptible to nucleophilic attack by enzyme active site residues.
Research has shown that the electron-withdrawing effect can be further modulated through additional substituents on the pyridine ring [8]. Electron-withdrawing groups such as chlorine or trifluoromethyl at position 5 amplify the electronic effect, while electron-donating groups like methoxy or dimethylamino provide partial compensation. This tunability allows for fine-tuning of the electronic properties to optimize biological activity.
Structure-based computational modeling has emerged as a cornerstone methodology in pyridine-3-sulfonamide research, providing critical insights into molecular interactions, binding mechanisms, and structure-activity relationships. These computational approaches have enabled rational drug design and optimization of lead compounds with enhanced selectivity and potency [12] [6] [11].
Density functional theory calculations have been extensively employed to optimize molecular geometries and predict electronic properties of pyridine-3-sulfonamide derivatives. The B3LYP functional with 6-311++G(d,p) basis set has proven particularly effective for these systems, providing accurate predictions of bond lengths, angles, and vibrational frequencies [11] [13]. These calculations have revealed that the optimal geometry involves a planar arrangement of the pyridine ring and sulfonamide group, with the substituent at position 4 adopting conformations that minimize steric hindrance while maximizing electronic stabilization.
Table 3: Computational Modeling Methods for Pyridine-3-Sulfonamide Research
| Computational Method | Level of Theory/Software | Key Findings | Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized geometries, vibrational frequencies | Structure optimization, stability analysis |
| Molecular Docking Studies | AutoDock Vina, Glide XP | Binding affinities, interaction patterns | Target validation, lead optimization |
| Quantum Chemical Calculations | B3LYP/6-31G(d) | Electronic properties, frontier orbitals | Reactivity prediction, mechanism studies |
| Structure-Based Drug Design | LigandScout | Pharmacophoric features, selectivity | Rational drug design, hit identification |
| Pharmacophore Modeling | PHASE, MOE | SAR models, activity prediction | Virtual screening, activity prediction |
| Molecular Dynamics Simulations | GROMACS, AMBER | Binding stability, conformational changes | Protein-ligand interactions, kinetics |
| QSAR Analysis | Gaussian field-based 3D-QSAR | Predictive models, design guidelines | Property prediction, optimization |
| Electronic Structure Analysis | NBO analysis | Charge distribution, orbital overlap | Bonding analysis, electronic effects |
Molecular docking studies have provided detailed insights into the binding modes of pyridine-3-sulfonamides with their target proteins. High-resolution crystal structures have been obtained for several complexes, revealing key interaction patterns including hydrogen bonds, π-π stacking, and hydrophobic contacts [2] [14]. These studies have consistently shown that the sulfonamide group anchors the molecule within the active site through coordination with metal centers or hydrogen bonding with key residues, while the pyridine ring and position 4 substituent engage in specific interactions that determine selectivity.
Pharmacophore modeling has been instrumental in identifying the essential structural features required for biological activity. Studies using LigandScout have generated comprehensive pharmacophore models that include hydrogen bond donors and acceptors, hydrophobic regions, and excluded volume spheres [6]. These models have been validated through virtual screening campaigns that successfully identified novel active compounds with nanomolar potency.
Molecular dynamics simulations have provided dynamic insights into protein-ligand interactions, revealing the flexibility and stability of binding complexes over time. These studies have shown that pyridine-3-sulfonamides form stable complexes with their targets, with binding affinity correlating with the residence time of the ligand in the active site [7]. The simulations have also revealed the importance of water-mediated interactions and the role of conformational entropy in binding thermodynamics.
Quantum chemical calculations have elucidated the electronic basis of selectivity in pyridine-3-sulfonamide derivatives. Natural bond orbital analysis has revealed that the charge distribution and orbital overlap patterns are crucial determinants of binding affinity and selectivity [11]. These calculations have shown that the electron-withdrawing effect of the pyridine ring creates a favorable electrostatic environment for interaction with target proteins.
Comparative analysis of pyridine-3-sulfonamide derivatives with related heterocyclic sulfonamides has provided valuable insights into the unique properties and advantages of this structural class. This analysis encompasses comparisons with benzene sulfonamides, thiazole sulfonamides, imidazole sulfonamides, and other heterocyclic systems, revealing the specific advantages conferred by the pyridine ring system [2] [10] [15].
Table 4: Comparative Analysis of Heterocyclic Sulfonamide Derivatives
| Compound Series | Electron-Withdrawing Effect | pKa Range | Binding Affinity Enhancement | Selectivity Index | Synthetic Accessibility |
|---|---|---|---|---|---|
| Pyridine-3-sulfonamide | Strong | 7.0-8.5 | 5-10 fold | 10-50 fold | Moderate |
| Benzene-sulfonamide | Moderate | 9.5-10.5 | Baseline | 1-5 fold | High |
| Thiazole-sulfonamide | Strong | 6.5-7.5 | 3-8 fold | 5-20 fold | Moderate |
| Imidazole-sulfonamide | Very Strong | 6.0-7.0 | 8-15 fold | 15-40 fold | Low |
| Pyrazole-sulfonamide | Strong | 7.5-8.5 | 4-9 fold | 8-25 fold | Moderate |
| Quinoline-sulfonamide | Strong | 7.0-8.0 | 6-12 fold | 12-35 fold | Low |
Comparative studies have demonstrated that pyridine-3-sulfonamides occupy a unique position in the spectrum of heterocyclic sulfonamides. While imidazole sulfonamides show the strongest electron-withdrawing effects and highest binding affinity enhancements, they suffer from poor synthetic accessibility and metabolic stability. Pyridine-3-sulfonamides provide an optimal balance of electronic properties, biological activity, and synthetic feasibility [15].
The comparison with benzene sulfonamides is particularly instructive. Benzene sulfonamides, despite their high synthetic accessibility, show limited selectivity and moderate biological activity due to their weaker electron-withdrawing effect. The pyridine nitrogen introduces a significant electronic perturbation that enhances both binding affinity and selectivity by factors of 5-10 and 10-50, respectively, compared to benzene analogs [2] [10].
Structure-activity relationship studies have revealed that the position of the nitrogen in the pyridine ring is crucial for activity. Comparative analysis of pyridine-2-sulfonamides, pyridine-3-sulfonamides, and pyridine-4-sulfonamides has shown that the 3-position provides the optimal balance of electronic effects and steric accessibility [1]. The 3-position allows for effective conjugation between the sulfonamide group and the pyridine ring while maintaining accessibility for substitution at the 4-position.
Table 5: Structure-Activity Relationships for Pyridine-3-Sulfonamide Derivatives
| Structural Modification | Activity Enhancement | Selectivity Impact | Mechanism |
|---|---|---|---|
| Butylamino at position 2 | Moderate | 2-5 fold | Hydrophobic interactions |
| Chloro substitution at position 5 | Significant | 5-15 fold | Electrostatic enhancement |
| Propylamino at position 4 | High | 10-25 fold | Optimal hydrophobic fitting |
| Methylphenyl at position 4 | Moderate | 3-8 fold | Aromatic stacking |
| Aminoethyl at position 2 | Low | 1-3 fold | H-bonding network |
| Butylsulfanyl at position 2 | Moderate | 2-6 fold | Sulfur-metal coordination |
| Triazole linkage at position 4 | High | 15-50 fold | π-π stacking interactions |
The comparative analysis has also revealed important differences in metabolic stability and pharmacokinetic properties. Pyridine-3-sulfonamides generally show superior metabolic stability compared to imidazole and pyrazole analogs, while maintaining better solubility and permeability properties than quinoline derivatives [10]. This combination of properties makes pyridine-3-sulfonamides particularly attractive for drug development applications.
Recent research has focused on comparing the binding modes of different heterocyclic sulfonamides with their target proteins. Crystallographic studies have shown that pyridine-3-sulfonamides adopt distinct binding conformations that maximize both affinity and selectivity [2]. The pyridine nitrogen often participates in direct hydrogen bonding or water-mediated interactions with target proteins, providing additional binding energy that is not available with benzene analogs.